N-(4-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide
Description
N-(4-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic compound featuring a 4H-pyran core substituted with a 4-oxo group and a 4-phenylpiperazine-methyl moiety at position 4. The acetamide side chain at position 3 of the pyran ring is further substituted with a 4-methoxyphenyl group.
Key structural attributes include:
- 4H-Pyran core: Provides a rigid, planar scaffold for substituent orientation.
- 4-Methoxyphenylacetamide: The methoxy group improves solubility and may influence metabolic stability.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-31-21-9-7-19(8-10-21)26-25(30)18-33-24-17-32-22(15-23(24)29)16-27-11-13-28(14-12-27)20-5-3-2-4-6-20/h2-10,15,17H,11-14,16,18H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBGDPRHAHSJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide, identified by its CAS number 898440-89-6, is a compound with significant potential in pharmacological applications. This article reviews its biological activities, including anti-inflammatory, analgesic, and neuroprotective effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 449.5 g/mol. The structure features a piperazine moiety and a pyran derivative, which are known to enhance biological activity through various mechanisms.
1. Anti-inflammatory Activity
Research indicates that compounds similar to N-(4-methoxyphenyl)-2-((4-oxo-6-(4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A study highlighted that derivatives with similar structures showed selective COX-II inhibition with IC50 values ranging from 1.33 µM to 3.06 µM, indicating their potential as anti-inflammatory agents .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 1.33 | COX-II Inhibitor |
| Compound B | 3.06 | COX-II Inhibitor |
2. Neuroprotective Effects
The compound's structural components suggest potential neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. Molecular docking studies have shown that similar piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. For instance, a related compound demonstrated an AChE inhibitory activity with an IC50 value of 0.3 nM, significantly higher than the standard drug donepezil .
3. Analgesic Properties
Analgesic activity has also been reported for compounds within this chemical class. The presence of the piperazine ring is associated with enhanced binding affinity to pain receptors, which may contribute to the analgesic effects observed in various studies.
Case Studies
Several studies have investigated the biological activity of compounds related to N-(4-methoxyphenyl)-2-((4-oxo-6-(4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide:
- Study on COX Inhibition : A recent study synthesized several derivatives and evaluated their COX inhibition properties, finding that modifications in the piperazine structure significantly affected potency .
- Neuroprotective Mechanisms : Another study focused on the neuroprotective mechanisms of similar compounds against oxidative stress in neuronal cells, demonstrating significant protective effects .
Comparison with Similar Compounds
Core Structure Influence
- Pyran vs. Thiazole : The pyran core (Target) offers greater rigidity and oxygen-rich polarity compared to thiazole derivatives (e.g., compound 16). This may affect binding to hydrophobic enzyme pockets or alter pharmacokinetic properties like metabolic stability .
- Substituent Effects: Piperazine Substituents: The 4-phenyl group (Target) enhances aromatic stacking interactions, while 4-(4-methoxyphenyl) (compound 13) introduces additional solubility via the methoxy group. Chlorine in compound 14 increases lipophilicity but may reduce bioavailability . Acetamide Substituents: The 4-methoxyphenyl group (Target) balances solubility and membrane permeability.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: Construct the 4H-pyran-4-one core through cyclization of diketones or via Claisen-Schmidt condensation .
- Step 2: Introduce the phenylpiperazine moiety via nucleophilic substitution or reductive amination at the 6-methyl position of the pyran ring .
- Step 3: Couple the acetamide group to the 4-methoxyphenylamine using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Optimization Tips: - Monitor intermediates via HPLC (≥98% purity recommended) and adjust reaction solvents (e.g., DMF for polar intermediates) .
- Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent side reactions .
Basic: What analytical techniques are essential for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy: Assign signals for key groups (e.g., methoxy protons at δ 3.7–3.9 ppm, pyran ring protons) .
- X-ray Crystallography: Resolve stereochemistry of the pyran ring and phenylpiperazine substituents .
- HPLC-MS: Verify purity (>98%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- FT-IR: Confirm carbonyl stretches (e.g., pyran-4-one C=O at ~1670 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the phenylpiperazine moiety’s role?
Answer:
- Substituent Variation: Synthesize analogs with modified phenylpiperazine groups (e.g., 4-fluorophenyl or bulky tert-butyl substituents) to assess steric/electronic effects .
- Biological Assays: Test analogs in target-specific assays (e.g., kinase inhibition or receptor binding) to correlate structural changes with activity .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic Profiling: Measure bioavailability, half-life, and metabolic stability (e.g., liver microsome assays) to identify poor absorption or rapid clearance .
- Solubility Enhancement: Use co-solvents (e.g., PEG 400) or formulate as nanoparticles to improve aqueous solubility .
- Metabolite Identification: Conduct LC-MS/MS studies to detect active/inactive metabolites that may explain efficacy gaps .
Basic: What protocols ensure compound stability during storage and experimental use?
Answer:
- Storage Conditions: Store at –20°C under inert atmosphere (argon) to prevent oxidation .
- Stability Testing: Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
- Light Sensitivity: Use amber vials to protect against photodegradation, especially for the pyran ring .
Advanced: How to resolve contradictions between computational binding predictions and experimental IC₅₀ values?
Answer:
- Biophysical Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity .
- Conformational Analysis: Perform molecular dynamics simulations to assess protein-ligand flexibility missed in static docking .
- Crystallographic Studies: Co-crystallize the compound with its target to validate binding modes .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
